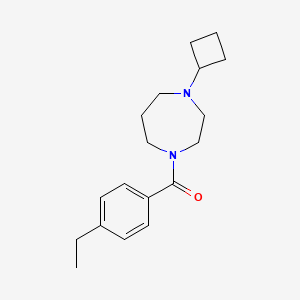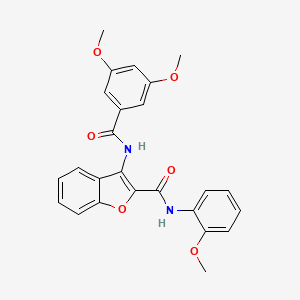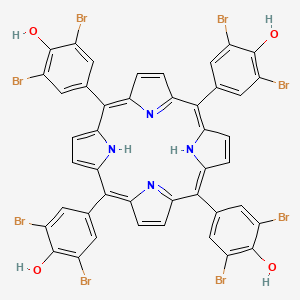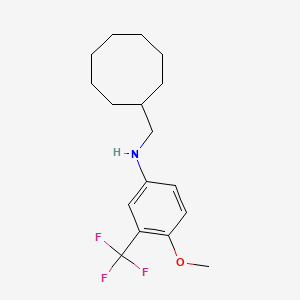
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDM belongs to the category of diazepanes, which are known for their anxiolytic and sedative properties. In recent years, CDM has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy.
Scientific Research Applications
Synthesis and Process Development
The compound (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone has been highlighted in the context of scalable syntheses of potent H3 receptor antagonists. These syntheses were part of scale-up campaigns for structurally similar H3 receptor antagonists, which aimed at optimizing the cost of goods and achieving efficient production. A key improvement in these syntheses was the use of a lithium alkoxide for Lewis base catalysis of an ester to amide transformation, representing an important advancement in the field of organic process research and development (Pippel et al., 2011).
Antitubercular Activity
Research has also explored the antitubercular potential of derivatives closely related to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. Specifically, a study synthesized and evaluated a series of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these compounds, one particular thiosemicarbazone derivative was identified as the most active compound, exhibiting significant potency against both MTB and MDR-TB, and demonstrating potential as a novel antitubercular agent (Sriram et al., 2006).
Histamine H3 Receptor Blockade
A preclinical PET study with [11C]GSK189254 in anesthetized baboon investigated the brain histamine H3 receptor blockade by JNJ-39220675, a compound structurally similar to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. This study demonstrated that JNJ-39220675 effectively penetrates the blood–brain barrier and occupies the histamine H3 receptor after oral administration, suggesting its potential utility in the treatment of alcohol addiction and other disorders. The study provided evidence supporting further drug development for compounds targeting the histamine H3 receptor (Logan et al., 2012).
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-15-7-9-16(10-8-15)18(21)20-12-4-11-19(13-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYNPOFQYTYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)


![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)
![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)
![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide](/img/structure/B2465615.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2465616.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2465617.png)
![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)
![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)